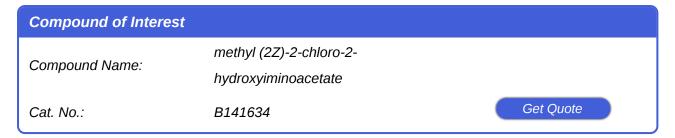


NMR Analysis of Methyl (2Z)-2-chloro-2hydroxyiminoacetate

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NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and dynamics of a compound in solution. For **methyl (2Z)-2-chloro-2-hydroxyiminoacetate**, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted NMR Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for the constituent functional groups and the known effects of substituents.

Table 1: Predicted ¹H NMR Spectral Data for **Methyl (2Z)-2-chloro-2-hydroxyiminoacetate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-O-CH₃	3.8 - 4.0	Singlet	3H
=N-OH	10.0 - 12.0	Singlet (broad)	1H

Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2Z)-2-chloro-2-hydroxyiminoacetate



Carbon Atom	Predicted Chemical Shift (δ, ppm)	
-O-CH₃	52 - 55	
C=O	160 - 165	
C=NOH	145 - 155	

Comparison with Alternative Analytical Methods

While NMR provides unparalleled detail for structural elucidation, IR spectroscopy and mass spectrometry offer complementary information that is crucial for a comprehensive analysis.

Table 3: Comparison of Analytical Techniques for the Characterization of **Methyl (2Z)-2-chloro-2-hydroxyiminoacetate**



Feature	NMR Spectroscopy	Infrared (IR) Spectroscopy	Mass Spectrometry (MS)
Information Provided	Detailed molecular structure, stereochemistry (Z-configuration of the oxime), and connectivity of atoms.	Identification of functional groups (C=O, C=N, O-H, C-O).	Molecular weight, elemental composition, and fragmentation patterns for structural clues.
Sample Requirements	5-25 mg for ¹ H, 50- 100 mg for ¹³ C, dissolved in a deuterated solvent.[1]	Small amount of solid or liquid sample.	Micrograms to nanograms of sample.
Strengths	- Excellent for stereoisomer differentiation.[2]- Provides unambiguous structural confirmation Quantitative.[2]	- Fast and simple for functional group identification.[3]- Nondestructive.	- High sensitivity.[4]- Provides molecular formula with high- resolution MS.
Limitations	- Relatively low sensitivity compared to MS.[4]- Requires more sample than MS.	- Provides limited structural information Not suitable for distinguishing between isomers with the same functional groups.	- Fragmentation can be complex to interpret Isomer differentiation can be challenging without standards.



Determines the exact mass and confirms Confirms the Confirms the (Z)presence of the ester the molecular formula configuration of the carbonyl (around 1750 (C3H4CINO3). oxime and the cm^{-1}), the oxime C=N Fragmentation Application to the connectivity of the (around 1650 cm⁻¹), **Target Molecule** patterns can help to methyl ester and and the O-H of the confirm the presence chloro groups. oxime (broad, around of the methyl ester 3300 cm⁻¹).[5][6] and the loss of chlorine.[7]

Experimental Protocols Detailed Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **methyl (2Z)-2-chloro-2-hydroxyiminoacetate** is as follows:

- Sample Preparation:
 - Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-70 mg for ¹³C NMR.
 [1]
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]
 - Cap the NMR tube securely.
- Instrument Parameters:
 - The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the instrument used.
 - ¹H NMR:



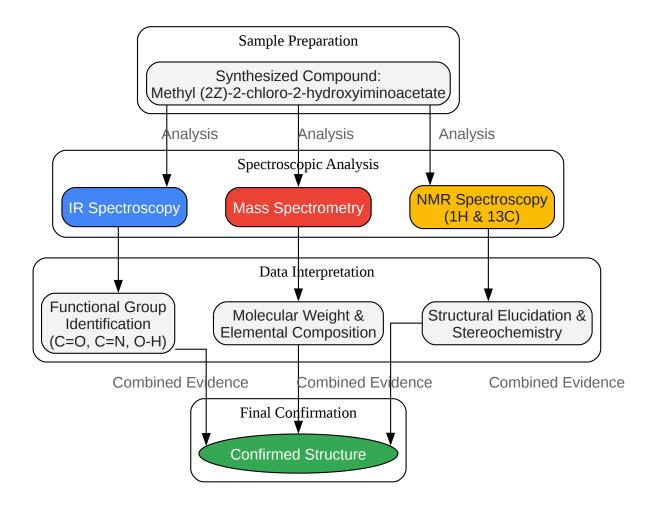
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-16 ppm.
- 13C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).[10]
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction to obtain a flat baseline.[11]
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical process for the comprehensive characterization of **methyl (2Z)-2-chloro-2-**



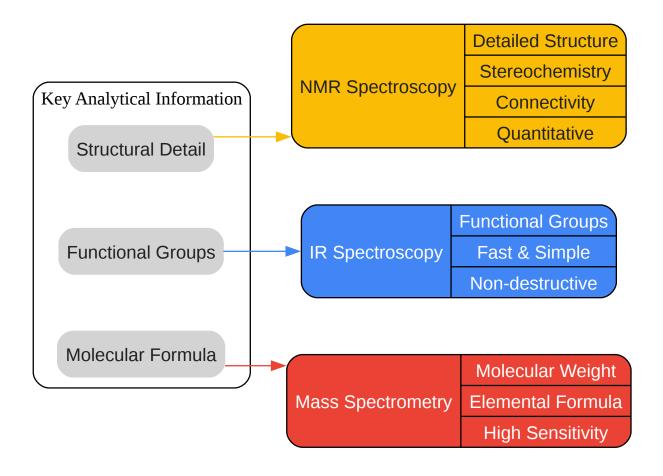
hydroxyiminoacetate.



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Caption: Workflow for the structural elucidation of **methyl (2Z)-2-chloro-2-hydroxyiminoacetate**.





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Caption: Comparison of key information from NMR, IR, and Mass Spectrometry.

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